Phosphonium, (3-aminopropyl)triphenyl-, bromide
Description
Phosphonium, (3-aminopropyl)triphenyl-, bromide (CAS 89996-01-0, molecular formula C21H23BrNP) is a quaternary phosphonium salt characterized by a triphenylphosphonium group and a 3-aminopropyl side chain. Its molecular weight is 400.3 g/mol, and it is widely utilized in organic synthesis, particularly for conjugating molecules to mitochondrial-targeting probes due to the lipophilic triphenylphosphonium (TPP) moiety . The primary amine on the propyl chain enables further functionalization, such as coupling with carboxylic acids or activated esters, making it valuable in bioconjugation and materials science .
Properties
IUPAC Name |
3-aminopropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKKMDXNPTXPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00756277 | |
| Record name | (3-Aminopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89996-01-0 | |
| Record name | (3-Aminopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, (3-aminopropyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 3-bromopropylamine. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (3-aminopropyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated phosphonium salts, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
- Phosphonium, (3-aminopropyl)triphenyl-, bromide is widely used as a reagent in organic synthesis. It facilitates the formation of carbon-phosphorus bonds, which are crucial in synthesizing various organic compounds. The compound can be synthesized through the reaction of triphenylphosphine with 3-bromopropylamine in solvents like acetonitrile or dichloromethane under reflux conditions.
Catalytic Activity
- This phosphonium salt acts as a catalyst in several reactions, including phosphine-mediated transformations. Its triphenylphosphonium group enhances its ability to interact with enzymes involved in phosphorylation processes, making it valuable for biochemical applications.
Biological Applications
Anticancer Properties
- Recent studies have highlighted the antitumor potential of phosphonium compounds. For instance, derivatives of triphenylphosphonium have shown selective toxicity towards cancer cells such as HepG2 while sparing normal cells. This selectivity is attributed to their accumulation in mitochondria, where they can disrupt metabolic processes .
Antimicrobial Activity
- This compound exhibits significant antimicrobial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its mechanism involves destabilizing bacterial membranes, leading to cell death.
Mitochondrial Targeting
- Due to its lipophilic nature, this compound selectively accumulates in mitochondria, making it an important tool for studying mitochondrial function and cellular metabolism. It is often used in research focusing on mitochondrial diseases and therapeutic interventions targeting these organelles .
Industrial Applications
Production of Specialty Chemicals
- In the industry, phosphonium salts are utilized in the production of specialty chemicals and materials such as polymers and coatings. Their unique properties allow for the development of materials with enhanced performance characteristics.
Flame Retardancy
- Recent developments have included the synthesis of novel phosphonium bromide-montmorillonite nanocomposites that enhance flame retardancy and dielectric properties in epoxy materials. This application demonstrates the versatility of phosphonium compounds in material science .
Case Studies
- Antitumor Activity Study : A derivative of triphenylphosphonium was tested against liver carcinoma cells (HepG2), showing significant inhibition of cell migration and tumor growth suppression in animal models. These findings suggest potential for targeted cancer therapies using phosphonium compounds .
- Antimicrobial Efficacy : In vitro studies demonstrated that phosphonium salts exhibit pronounced activity against antibiotic-resistant strains such as Acinetobacter baumannii, highlighting their potential as lead structures for developing new antimicrobial agents .
- Material Science Innovations : The development of phosphonium bromide-montmorillonite nanocomposites has shown promising results in enhancing the flame retardancy and dielectric properties of epoxy resins, indicating their utility in advanced material applications .
Mechanism of Action
The mechanism of action of phosphonium, (3-aminopropyl)triphenyl-, bromide involves its interaction with cellular components, particularly mitochondria. The phosphonium ion facilitates the compound’s accumulation within the mitochondria, where it can exert its effects on cellular metabolism and energy production. This targeting ability is due to the positive charge of the phosphonium ion, which is attracted to the negatively charged mitochondrial membrane .
Comparison with Similar Compounds
Alkyl Chain Modifications
- Hexadecyl tributyl phosphonium bromide (): Features a long hexadecyl chain and tributyl groups instead of triphenyl. The extended alkyl chain enhances hydrophobicity, making it suitable for modifying clay minerals (e.g., palygorskite) in polymer nanocomposites. However, its lack of reactive functional groups limits its use in covalent bonding applications compared to the aminopropyl variant .
- (3-Phenylpropyl)triphenylphosphonium bromide (): Contains a phenylpropyl group instead of aminopropyl. The aromatic side chain increases lipophilicity but lacks a reactive amine, reducing its utility in crosslinking or probe synthesis .
Functional Group Variations
- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (): Incorporates a trimethoxybenzyl group, which introduces electron-rich aromaticity.
- Vinyl triphenylphosphonium bromide (): The vinyl group enables participation in cycloaddition or polymerization reactions, contrasting with the aminopropyl compound’s amine-driven reactivity .
Ionic Liquid Derivatives
- Trihexyl(tetradecyl)phosphonium isoleucinate (): A phosphonium-based ionic liquid (IL) with a carboxylate anion. Unlike the target compound, which is a solid, ILs are liquids with tunable viscosity and CO2 capture capacity. However, ILs lack the primary amine functionality critical for bioconjugation .
Physicochemical Properties
Bioconjugation and Drug Delivery
The aminopropyl group in the target compound allows covalent attachment to probes (e.g., Laurdan derivatives) for subcellular imaging, a feature absent in non-amine phosphonium salts like vinyl or benzyl derivatives . In contrast, triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide is specialized for pharmaceutical intermediates but lacks conjugation versatility .
Antimicrobial Activity
While quaternary phosphonium salts generally exhibit stronger antimicrobial activity than ammonium analogs (), the aminopropyl derivative’s efficacy remains underexplored. Compounds like benzyl tris(dimethylamino) phosphonium chloride () show higher potency due to enhanced membrane disruption but lack targeting capabilities .
Biological Activity
Phosphonium, (3-aminopropyl)triphenyl-, bromide is a quaternary ammonium salt that has garnered attention in various fields, particularly in organic synthesis, catalysis, and biological applications. This compound's unique structure, characterized by a phosphorus atom bonded to three phenyl groups and one 3-aminopropyl group, imparts significant biological activity, including antimicrobial and potential anticancer properties.
Target of Action
(3-Aminopropyl)triphenylphosphonium bromide primarily acts as a reagent in organic synthesis and interacts with various biological molecules. Its target sites include enzymes and proteins involved in metabolic pathways, particularly those related to mitochondrial function.
Mode of Action
This compound operates through several mechanisms:
- Enzyme Interaction : It can inhibit or activate enzymes involved in oxidative phosphorylation, affecting cellular energy metabolism.
- Gene Expression Modulation : By interacting with transcription factors, it can influence gene expression related to oxidative stress responses and apoptosis regulation.
Cellular Effects
The compound significantly impacts cellular processes:
- Mitochondrial Function : It accumulates in mitochondria due to its positive charge, modulating mitochondrial membrane potential and reactive oxygen species (ROS) levels.
- Cell Signaling : It affects cell signaling pathways that regulate cellular metabolism and homeostasis.
This compound exhibits notable biochemical properties:
- Catalytic Activity : It acts as a catalyst in phosphine-mediated reactions, facilitating the formation of carbon-phosphorus bonds.
- Antimicrobial Activity : The compound demonstrates bactericidal properties against various pathogens by disrupting microbial cell membranes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triphenylphosphonium compounds. For instance, a derivative synthesized with chitosan showed selective toxicity towards liver carcinoma cells (HepG2) while sparing normal cells. This study demonstrated:
- Inhibition of Cell Migration : Significant reduction in migration capabilities of HepG2 cells.
- In Vivo Tumor Growth Inhibition : Effective suppression of tumor growth in animal models .
Antimicrobial Properties
Research indicates that (3-aminopropyl)triphenylphosphonium bromide exhibits strong antimicrobial activity. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing higher biocidal activity against S. aureus due to its ability to destabilize bacterial membranes .
Metabolic Pathways and Transport Mechanisms
The compound is involved in several metabolic pathways:
- Phosphorylation Processes : Influences enzymes that mediate phosphorylation, impacting energy production.
- Transport Mechanisms : Its triphenylphosphonium group facilitates accumulation in mitochondria, enhancing its therapeutic effects .
Comparative Analysis
A comparison with other phosphonium compounds reveals unique features of (3-aminopropyl)triphenylphosphonium bromide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tetraphenylphosphonium Chloride | [C₁₂H₁₄ClP]⁺ | Highly stable; used in various organic reactions. |
| Methyltriphenylphosphonium Bromide | [C₁₅H₁₈BrP]⁺ | Smaller alkyl group; more soluble in organic solvents. |
| Benzyltriphenylphosphonium Bromide | [C₁₈H₂₃BrP]⁺ | Similar antimicrobial properties; different activity profile. |
The presence of the 3-aminopropyl group enhances its biological activity compared to other phosphonium salts.
Case Studies
- Antitumor Mechanism Study : A study on triphenylphosphonium chitosan revealed its mechanism involving ROS modulation and apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy Assessment : Research on amphiphilic polyoxanorbornene containing phosphonium side chains demonstrated enhanced biocidal activity against S. aureus, attributed to increased hydrophobic interactions with bacterial membranes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-aminopropyl)triphenylphosphonium bromide, and how can purity be validated?
- Synthesis : The compound is typically synthesized via nucleophilic substitution, where triphenylphosphine reacts with 3-aminopropyl bromide. Alternative routes may involve quaternization of tertiary phosphines with alkyl halides .
- Purity Validation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For example, -NMR can confirm the presence of the aminopropyl chain (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). Mass spectrometry (MS) ensures molecular weight accuracy (expected: 400.3 g/mol) .
Q. How does the amphiphilic nature of this phosphonium salt influence its applications in material science?
- The cationic phosphonium center and hydrophobic triphenyl groups enable self-assembly into micelles or vesicles. This property is exploited in nanocatalysis (e.g., Biginelli reactions) and as stabilizers for nanoparticles. The aminopropyl group enhances solubility in polar solvents, facilitating interfacial interactions .
Advanced Research Questions
Q. What experimental strategies optimize the yield of Wittig reactions using (3-aminopropyl)triphenylphosphonium bromide-derived ylides?
- Key Factors :
- Base Selection : Strong bases like NaH or KOtBu deprotonate the phosphonium salt to generate ylides.
- Solvent : Anhydrous THF or DMF minimizes side reactions.
- Temperature : Controlled heating (40–60°C) improves ylide stability.
- Challenges : Competing hydrolysis of the ylide can occur; inert atmospheres (N/Ar) are essential. Comparative studies with ethyl or butyl analogs show higher steric hindrance in this compound may reduce aldehyde coupling efficiency .
Q. How do contradictory data on cellular uptake efficiency of phosphonium salts arise, and how can they be resolved?
- Data Discrepancies : Variations in cell membrane composition, incubation time, or counterion effects (Br vs. Cl) may lead to inconsistent results. For example, bromide ions can alter mitochondrial targeting compared to chloride .
- Resolution : Standardize protocols for cell type, serum-free conditions, and fluorescence quantification (if using tagged probes). Control experiments with mitochondrial inhibitors (e.g., CCCP) validate specificity .
Q. What mechanistic insights explain the selective toxicity of this compound in cancer cells versus normal cells?
- Hypothesis : The compound accumulates in mitochondria due to its positive charge, disrupting membrane potential () and inducing apoptosis. Cancer cells, with hyperpolarized mitochondria, are more susceptible.
- Experimental Design :
- Compare in cancer/normal cells using JC-1 dye.
- Measure ATP levels and caspase-3 activation post-treatment.
- Use phosphonium analogs with varying alkyl chain lengths to assess structure-activity relationships .
Methodological Considerations
Q. How can researchers address low yields in the synthesis of (3-aminopropyl)triphenylphosphonium bromide?
- Troubleshooting Table :
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield (<50%) | Incomplete quaternization | Extend reaction time (24–48 hrs) |
| Impurity peaks in NMR | Unreacted triphenylphosphine | Purify via recrystallization (MeOH) |
| Discoloration | Oxidation of phosphonium | Use inert atmosphere (N) |
- Source : Optimization data from analogous phosphonium salts suggest reflux in acetonitrile improves conversion .
Comparative Analysis
Q. How does (3-aminopropyl)triphenylphosphonium bromide compare to (4-carboxybutyl)triphenylphosphonium bromide in mitochondrial targeting?
- Functional Group Impact : The aminopropyl group enhances solubility and may improve cytosolic trafficking, while the carboxybutyl analog’s negative charge reduces membrane permeability.
- Experimental Evidence : In HeLa cells, the aminopropyl derivative showed 30% higher mitochondrial accumulation via confocal imaging, but the carboxybutyl analog exhibited lower off-target binding .
Data Contradiction Analysis
Q. Why do some studies report neurotoxic effects of phosphonium salts, while others do not?
- Possible Factors :
- Dosage : Neurotoxicity is dose-dependent; studies using >50 µM concentrations report mitochondrial dysfunction in neurons.
- Cell Type : Neuronal cells with high metabolic rates are more vulnerable.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
